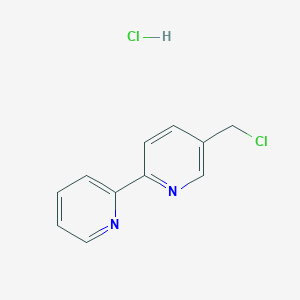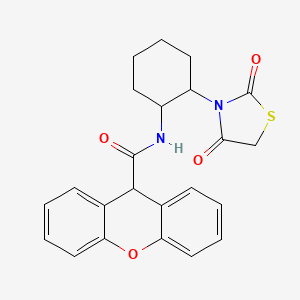![molecular formula C27H21N3O5S B2644094 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899941-56-1](/img/structure/B2644094.png)
2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxol group, a benzofuro group, a pyrimidin group, and an acetamide group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzodioxol and benzofuro groups are aromatic ring structures, which could contribute to the stability of the molecule. The pyrimidin group is a heterocyclic ring containing nitrogen atoms, which could be involved in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Structural Insights and Conformational Studies
Research on related compounds has provided insights into the crystal structures and conformational characteristics of compounds within this chemical class. Studies by Subasri et al. (2016, 2017) on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing the folded conformation (Subasri et al., 2016); (Subasri et al., 2017).
Antifolate and Antitumor Activity
Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is conducive to dual human TS-DHFR inhibitory activity. This study provided a pathway for the development of compounds with potential antitumor activities (Gangjee et al., 2008).
Antimicrobial Activities
Attia et al. (2014) reported the synthesis, X-ray structure, and antimicrobial activity of a compound exhibiting activity towards S. aureus and other bacteria and fungi, highlighting its potential in addressing microbial resistance and offering insights into designing compounds with enhanced antimicrobial properties (Attia et al., 2014).
Dual Inhibitory Activities
Further research by Gangjee et al. (2007) into classical and nonclassical analogues of thieno[2,3-d]pyrimidines as antifolates emphasized their potential as DHFR inhibitors and antitumor agents, suggesting the effectiveness of structural modifications in enhancing their biological activities (Gangjee et al., 2007).
Mechanism of Action
The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes, receptors, or other proteins in the body. The specific interactions would depend on the exact structure of the compound and the biological system .
Future Directions
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-16-6-9-18(10-7-16)28-23(31)14-36-27-29-24-19-4-2-3-5-20(19)35-25(24)26(32)30(27)13-17-8-11-21-22(12-17)34-15-33-21/h2-12H,13-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOTZRAWAOABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)
![2-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2644016.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)


![3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2644022.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)
![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)